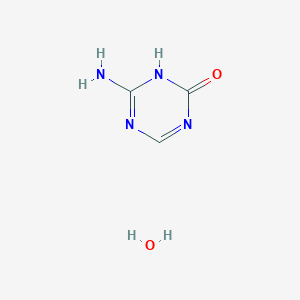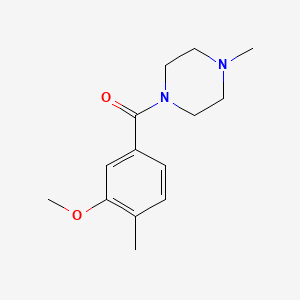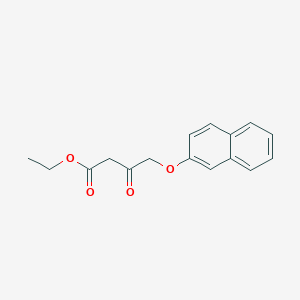
2-Amino-4-hydroxy-1,3,5-triazine hydrate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxy-1,3,5-triazine hydrate, also known as 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate or 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate (2AHTRH), is an organic compound composed of nitrogen, oxygen, and hydrogen with the molecular formula C3H5N5O2H2O. It is a white, crystalline solid with a melting point of 220-222°C. 2AHTRH is a versatile compound with a wide range of applications in science, technology, and industry.
Aplicaciones Científicas De Investigación
- Role of 5-Azacytosine (5-AzaC) : 5-AzaC is an inhibitor of DNA methylation. It modifies DNA methylation levels, influencing gene expression during SE. The balance between hypomethylation and hypermethylation is crucial for SE success .
- Applications : Researchers use 5-AzaC to study DNA methylation’s role in developmental processes and disease .
Epigenetic Regulation in Plant Somatic Embryogenesis
DNA Methylation Studies
Phototautomerization Pathways
Mecanismo De Acción
Target of Action
5-Azacytosine Hydrate, also known as Azacitidine, primarily targets DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This enzyme is key in the regulation of gene expression, and its inhibition can lead to significant changes in cellular function .
Mode of Action
Azacitidine is a pyrimidine nucleoside analogue . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . At low doses, it inhibits DNA methyltransferase, impairing DNA methylation . At high doses, it induces cytotoxicity by incorporating itself into RNA and DNA .
Biochemical Pathways
Azacitidine affects the DNA methylation pathways . It is randomly incorporated into a newly synthesized DNA strand instead of cytosine, resulting in a dose- and time-dependent decrease in the DNA methyltransferase . This leads to a decrease in the global DNA methylation level, which can affect the expression of various genes .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling, possibly resulting in erratic values .
Result of Action
The primary result of Azacitidine’s action is the re-expression of silenced genes in cancer cells by inhibiting DNA methyltransferase . This can lead to changes in cell differentiation, gene expression, and DNA synthesis and metabolism . It has been used mainly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation .
Action Environment
Hydrolytic degradation results in a 21–36% loss over 8 h at 25–30°C, and a 2–3% loss at 5°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVKRYDFYVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azacytosine Hydrate | |
CAS RN |
426837-12-9 |
Source


|
| Record name | 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426837-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)









